4-(4-morpholin-4-ylsulfonylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
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Overview
Description
4-(4-morpholin-4-ylsulfonylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a morpholine sulfonyl group, and a phenoxyphenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-morpholin-4-ylsulfonylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the morpholine sulfonyl group and the phenoxyphenyl group. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is scaled up from laboratory conditions to industrial-scale reactors, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-morpholin-4-ylsulfonylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-morpholin-4-ylsulfonylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-morpholin-4-ylsulfonylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-morpholin-4-ylsulfonylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
- **4-(4-morpholin-4-ylsulfonylphenyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine
Uniqueness
4-(4-morpholin-4-ylsulfonylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the phenoxyphenyl group, in particular, differentiates it from other similar compounds and may contribute to its unique biological activity and chemical reactivity.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(4-morpholin-4-ylsulfonylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2.BrH/c29-34(30,28-14-16-31-17-15-28)23-12-6-19(7-13-23)24-18-33-25(27-24)26-20-8-10-22(11-9-20)32-21-4-2-1-3-5-21;/h1-13,18H,14-17H2,(H,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVCUFNSHZKMTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)OC5=CC=CC=C5.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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